1-(2,6-Dichloropyridin-3-YL)ethanone

Medicinal Chemistry Process Chemistry Quality Control

1-(2,6-Dichloropyridin-3-yl)ethanone (CAS 412018-50-9), also identified as 3-Acetyl-2,6-dichloropyridine, is a halogenated heterocyclic building block with a pyridine core, a C3-acetyl group, and two chlorine atoms at the 2- and 6-positions. Its molecular formula is C7H5Cl2NO with a molecular weight of 190.03 g/mol.

Molecular Formula C7H5Cl2NO
Molecular Weight 190.02 g/mol
CAS No. 412018-50-9
Cat. No. B1441593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dichloropyridin-3-YL)ethanone
CAS412018-50-9
Molecular FormulaC7H5Cl2NO
Molecular Weight190.02 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(N=C(C=C1)Cl)Cl
InChIInChI=1S/C7H5Cl2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3
InChIKeyXOEFQKGFPDZVKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Dichloropyridin-3-yl)ethanone (CAS 412018-50-9): Specifications and Procurement Baseline for Pyridine-Based Building Blocks


1-(2,6-Dichloropyridin-3-yl)ethanone (CAS 412018-50-9), also identified as 3-Acetyl-2,6-dichloropyridine, is a halogenated heterocyclic building block with a pyridine core, a C3-acetyl group, and two chlorine atoms at the 2- and 6-positions . Its molecular formula is C7H5Cl2NO with a molecular weight of 190.03 g/mol . The compound exists as a low-melting solid at ambient temperature, with reported melting points in the range of 32–40°C . It serves primarily as a key intermediate in organic synthesis for constructing more complex molecules in pharmaceutical and agrochemical research .

1-(2,6-Dichloropyridin-3-yl)ethanone: Why In-Class Pyridine Analogs Cannot Be Interchanged Without Verification


The specific substitution pattern on the pyridine ring—with chlorine atoms occupying both the 2- and 6-positions adjacent to the ring nitrogen—creates a unique electronic and steric environment that directly influences reactivity in subsequent synthetic steps . Generic substitution with alternative pyridine building blocks that possess different halogenation patterns (e.g., mono-chloro, bromo, or different positional isomers) will alter the regioselectivity of cross-coupling reactions, nucleophilic aromatic substitution outcomes, and the overall synthetic route efficiency . Furthermore, this compound's synthesis typically involves acylation of 2,6-dichloropyridine with acetyl chloride under basic conditions ; using a non-equivalent analog would require re-optimization of reaction parameters, potentially introducing uncharacterized impurities and reducing downstream yields.

1-(2,6-Dichloropyridin-3-yl)ethanone: Comparative Evidence for Differentiated Selection and Sourcing


Purity Specification: 1-(2,6-Dichloropyridin-3-yl)ethanone ≥98% (HPLC) versus Generic 95% Grade

Multiple vendors specify a minimum purity of 98% for this compound as determined by HPLC, representing a higher standard compared to the common 95% purity grade also available on the market . The difference of 3 percentage points in purity translates to up to 50 mg less impurity per gram of material purchased, which is critical for minimizing side reactions and simplifying purification in multi-step syntheses.

Medicinal Chemistry Process Chemistry Quality Control

Melting Point: Differentiating Solid-State Purity and Physical Form Consistency

Reported melting point ranges for this compound vary among suppliers, with 98% purity grades exhibiting a higher and narrower range (38–40°C) compared to 95% purity grades which show a broader and lower range (32–34°C) . A melting point depression of 6–8°C and range broadening are classic indicators of impurity presence, confirming the correlation between analytical purity and bulk physical property.

Analytical Chemistry Formulation Development Material Science

Storage Stability: Requirement for Inert Atmosphere at 2–8°C to Prevent Degradation

Technical datasheets consistently specify storage under inert gas (nitrogen or argon) at 2–8°C for this compound [1]. This contrasts with many common building blocks that are stable at room temperature. The requirement for refrigeration and an inert atmosphere indicates susceptibility to moisture, oxygen, or thermal degradation, which could lead to batch-to-batch variability or synthetic failure if storage conditions are not strictly maintained throughout the supply chain.

Chemical Storage Stability Studies Procurement Logistics

Synthetic Utility: 1-(2,6-Dichloropyridin-3-yl)ethanone as a Dual-Reactive Scaffold for Pharmaceutical Intermediates

The compound is cited in patent literature as a precursor for synthesizing therapeutically relevant molecules, including modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) and tetrahydroisoquinoline derivatives . This documented role in high-value pharmaceutical patent applications establishes its utility as a versatile intermediate, distinguishing it from generic pyridine building blocks that lack such specific downstream application data.

Medicinal Chemistry Drug Discovery Organic Synthesis

1-(2,6-Dichloropyridin-3-yl)ethanone: High-Value Application Scenarios Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of CFTR Modulators and Tetrahydroisoquinoline Derivatives

This compound is explicitly cited in patent applications as a building block for synthesizing modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) and tetrahydroisoquinoline derivatives . For medicinal chemists engaged in these specific therapeutic programs, procuring this precise intermediate provides a validated starting point aligned with existing intellectual property and synthetic methodology. Using a structurally related but non-identical analog would require re-validation of the entire synthetic route and could introduce uncharacterized impurities into biological assays.

Process Chemistry and Scale-Up: High-Purity Sourcing for Critical Synthetic Steps

In multi-step process chemistry, the accumulation of impurities from low-purity intermediates can severely reduce final yield and complicate purification. The availability of this compound at 98% purity (HPLC) from multiple vendors provides process chemists with a higher-quality starting material compared to the 95% grade alternative . The 3% absolute purity difference translates to 30 mg less impurity per gram, which can be the determining factor in whether a pilot-scale reaction achieves in-specification purity after a single chromatographic separation.

Quality Control and Incoming Material Verification: Melting Point as a Rapid Identity and Purity Check

QC laboratories can leverage the reported melting point of 38–40°C for the 98% purity grade as a rapid, low-cost, and non-destructive verification test upon receipt . A measured melting point significantly lower than this range (e.g., below 34°C) or exhibiting a broad melting range (>4°C) would immediately flag the material for further analytical investigation (HPLC, NMR) before it is released for use in valuable synthetic campaigns. This simple physical measurement provides an orthogonal quality gate that complements certificate of analysis documentation.

Supply Chain and Procurement: Managing Cold-Chain Requirements for Stability-Sensitive Intermediates

The explicit storage requirement of 2–8°C under an inert atmosphere dictates that procurement and logistics planning must include cold-chain shipping and refrigerated storage upon receipt [1]. Procurement specialists should prioritize vendors who can provide documented evidence of maintaining these conditions throughout transit. Failure to maintain the cold chain could result in partial degradation of the material prior to use, manifesting as reduced synthetic yields or unexpected byproduct formation. [1]

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